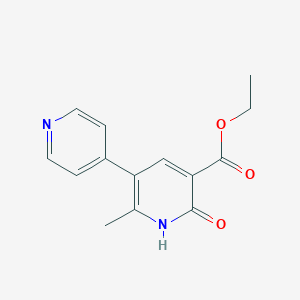![molecular formula C14H12N2O4 B155378 Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate CAS No. 128612-43-1](/img/structure/B155378.png)
Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate
説明
Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate, also known as DM-BIPY, is a chemical compound that has been widely used in scientific research. It is a bidentate ligand that forms coordination complexes with various metal ions, such as ruthenium, platinum, and copper. DM-BIPY has been used in many fields, including catalysis, electrochemistry, and photophysics.
科学的研究の応用
Solar Energy Conversion
Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate is used in the synthesis of copper(I) complexes for dye-sensitized solar cells (DSCs). These complexes, involving carboxylic acid substituents, are significant for their roles in solar energy conversion. The solid-state packing of these structures, influenced by hydrogen bonding and pi-stacking interactions, plays a crucial role in their efficiency and stability in DSCs (Constable et al., 2009).
Spin Crossover Behavior
Research on iron(II) complexes with this compound has revealed insights into spin crossover (SCO) behavior. The SCO properties of these complexes are influenced by electronic effects of substituents and crystal packing, leading to varied and complex SCO behaviors. This has implications for designing materials with specific magnetic properties (Xue et al., 2018).
Carbon Dioxide Reduction
This compound has been used in the synthesis of rhenium(I) complexes for carbon dioxide reduction. These complexes demonstrate improved catalytic activity in converting CO2 to CO, showcasing potential for addressing environmental concerns like greenhouse gas emissions (Smieja & Kubiak, 2010).
Photoreduction of Water
The compound is also utilized in the synthesis of ruthenium complexes for photoreduction of water. These complexes, when compared with other sensitizers, exhibit promising rates of hydrogen formation, indicating potential applications in renewable energy and hydrogen production (Launikonis et al., 1986).
Uranyl-Organic Hybrid Materials
It has been used to direct the coordination assembly of uranyl-organic compounds. The study of these compounds contributes to the understanding of molecular structures and their roles in the formation of uranyl coordination polymers, which are of interest in nuclear chemistry and materials science (An et al., 2019).
Proton Transfer Lasing Systems
Research has explored its derivatives for excited state intramolecular proton transfer, leading to the development of proton transfer laser dyes. This has implications for optical technologies and laser development (Kaczmarek et al., 1991).
Ligand-Directed Metal Coordination Polymers
The compound is significant in the synthesis of metal coordination polymers, where its effects on the coordination environment and dimensionality of uranyl thiophenedicarboxylate coordination polymers have been studied. This research contributes to the development of advanced materials with specific structural and functional properties (Thangavelu et al., 2015).
特性
IUPAC Name |
methyl 5-(5-methoxycarbonylpyridin-3-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-3-9(5-15-7-11)10-4-12(8-16-6-10)14(18)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLQRZZILYBCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CN=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428419 | |
| Record name | Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128612-43-1 | |
| Record name | Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
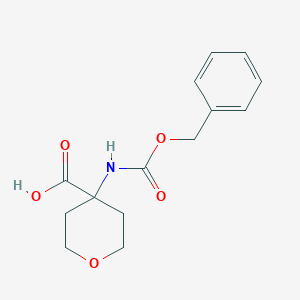
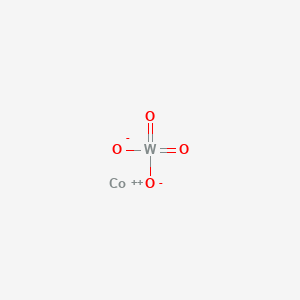

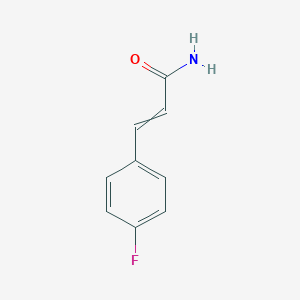
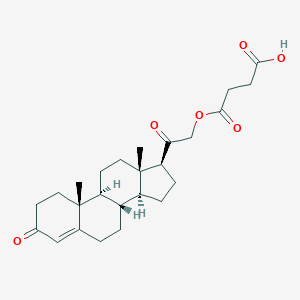
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

